molecular formula C15H20N2O B13313584 N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide

Cat. No.: B13313584
M. Wt: 244.33 g/mol
InChI Key: WDRRLINXLDSPDU-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide is a chemical compound that belongs to the class of tropane alkaloids. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of large-scale reactors and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Tropane: A structurally related compound with similar biological activities.

    Cocaine: Another tropane alkaloid known for its stimulant effects.

    Scopolamine: A tropane alkaloid used for its anticholinergic properties.

Uniqueness

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety, which can confer distinct biological activities compared to other tropane alkaloids .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylbenzamide

InChI

InChI=1S/C15H20N2O/c1-17(15(18)11-5-3-2-4-6-11)14-9-12-7-8-13(10-14)16-12/h2-6,12-14,16H,7-10H2,1H3

InChI Key

WDRRLINXLDSPDU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC2CCC(C1)N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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